molecular formula C15H19BrN2O3 B2748163 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide CAS No. 2094345-78-3

4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide

Cat. No.: B2748163
CAS No.: 2094345-78-3
M. Wt: 355.232
InChI Key: JTQCIHONLZDYAQ-UHFFFAOYSA-N
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Description

4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide is a synthetic organic compound characterized by its bromine, cyano, and dimethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Nitrile Formation: Conversion of a suitable precursor to introduce the cyano group.

    Amidation: Formation of the amide bond by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The cyano and bromine groups may play a role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide
  • 4-bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methyl-2-pyrrolecarboxamide

Uniqueness

4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

4-bromo-N-(1-cyano-2,2-dimethylpropyl)-3,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3/c1-15(2,3)12(8-17)18-14(19)9-6-10(20-4)13(16)11(7-9)21-5/h6-7,12H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQCIHONLZDYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1=CC(=C(C(=C1)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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